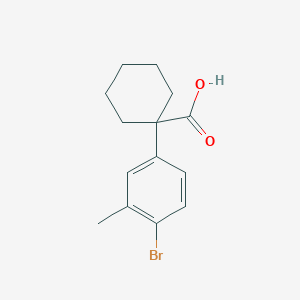
2-(Dimethylamino)ethyl (1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is likely to be an organic molecule due to the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and fluorine (F) atoms. The name suggests it contains a carbamate group (-O-CO-NH-) and a dimethylamino group (-N(CH3)2), both of which are common in many pharmaceuticals and synthetic organic compounds .
Molecular Structure Analysis
The molecular structure analysis would require experimental techniques like X-ray crystallography or NMR spectroscopy to determine . The compound likely has a complex 3D structure due to the presence of the pyrrolidinone ring .Chemical Reactions Analysis
The chemical reactivity of this compound could be quite diverse due to the presence of several functional groups. The carbamate group might undergo hydrolysis under acidic or basic conditions. The dimethylamino group could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally. Based on its structure, we can predict that it might have moderate polarity and could be soluble in some organic solvents .科学的研究の応用
Synthetic Intermediates and Methodology Development
One area of research has involved the synthesis of structurally complex compounds that serve as intermediates for biologically active substances. For instance, a study demonstrated a rapid synthetic method for an important intermediate closely related to the chemical structure , which is crucial for the synthesis of compounds like omisertinib (AZD9291), a drug used in cancer therapy. This method achieved a high total yield, indicating its efficiency and potential application in medicinal chemistry (Zhao et al., 2017).
Fluorescent Probes and Sensing Applications
Another significant application involves the development of fluorescent probes for sensing purposes. Derivatives of the compound have been used to create fluoroionophores, which are capable of selectively binding to specific metal ions. Such compounds have demonstrated utility in detecting Zn+2 ions, showcasing their potential in environmental monitoring and biological imaging (Hong et al., 2012).
Organic Light-Emitting Devices (OLEDs)
Research has also explored the use of related compounds in the synthesis of low-molecular-weight compounds for application in organic light-emitting devices (OLEDs). These studies aim to enhance the photophysical properties of OLED materials, contributing to the development of more efficient and durable electronic displays (Dobrikov et al., 2011).
Non-Linear Optical Materials
Moreover, compounds derived from "2-(Dimethylamino)ethyl (1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)carbamate" have been characterized for their potential use as non-linear optical materials. These materials are crucial for applications in telecommunications and information processing, where their unique optical properties can be harnessed for modulating light signals (Singh et al., 2014).
作用機序
将来の方向性
特性
IUPAC Name |
2-(dimethylamino)ethyl N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O3/c1-18(2)7-8-22-15(21)17-12-9-14(20)19(10-12)13-5-3-11(16)4-6-13/h3-6,12H,7-10H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMLOIPFYKUWJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
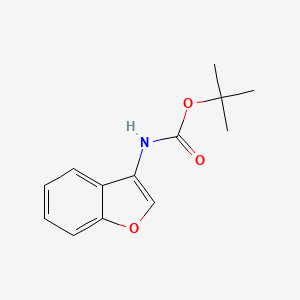
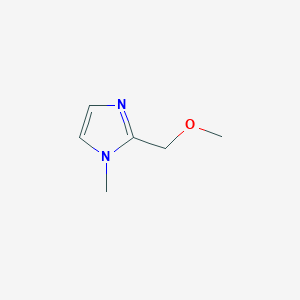
![7-(Benzo[d][1,3]dioxol-5-yl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-thiazepane](/img/structure/B2722075.png)
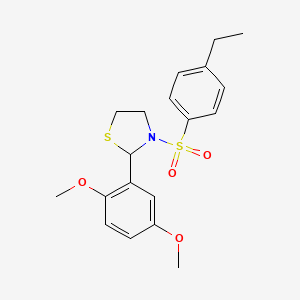

![6-Chloro-4-[(2,4-dimethylphenyl)sulfonyl]-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline](/img/structure/B2722081.png)

![3-[(4-Ethoxybenzoyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B2722084.png)
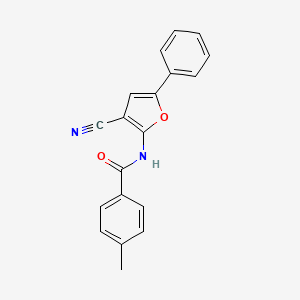
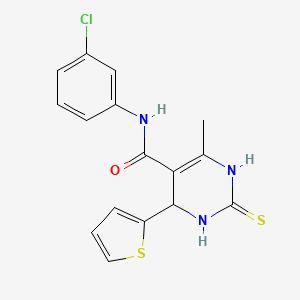
![1-isopentyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2722088.png)
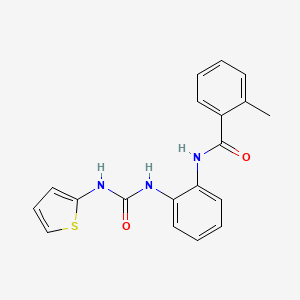
![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2722090.png)
